molecular formula C14H19NO3 B12106050 Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12106050
M. Wt: 249.30 g/mol
InChI Key: QELDRLMHNMFAPW-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring, a carboxylate group, and a dimethylphenoxy substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 2,5-dimethylphenol with pyrrolidine-2-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a dehydrating agent like thionyl chloride. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or amines replace the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In biological systems, it may also interact with cell membrane receptors, triggering signaling cascades that lead to physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
  • Methyl pyrrolidine-2-carboxylate

Uniqueness

Methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-4-5-10(2)13(6-9)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDRLMHNMFAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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